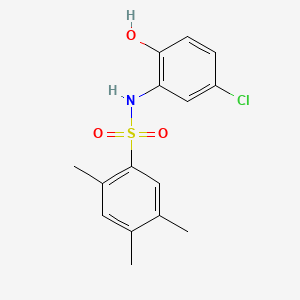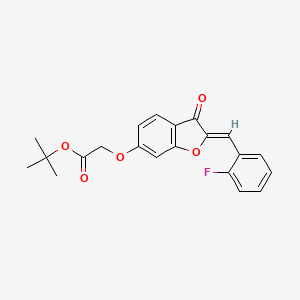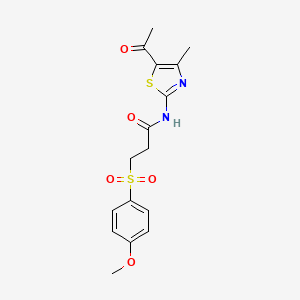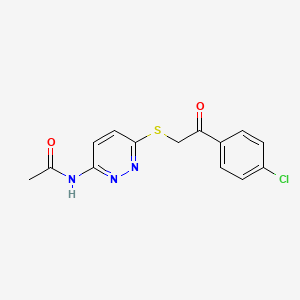
N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-Chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide” is a compound with the empirical formula C14H11Cl2NO2 . It’s a solid substance and its molecular weight is 296.15 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of related compounds involves the use of anhydrous ethanol and glacial acetic acid . For example, the synthesis of “N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide” involves a mixture of thiophene-2-carbohydrazide and 1-(5-chloro-2-hydroxyphenyl)ethanone dissolved in anhydrous ethanol containing a catalytic amount of glacial acetic acid . The reaction mixture is stirred under reflux for 3 hours .Molecular Structure Analysis
The molecular structure of related compounds involves N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent associations . These weak interactions combined, the compounds display 1D–3D structures .Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of hydrogen bonds and other non-covalent interactions . These interactions are responsible for crystal packing and allow the design of new crystals with specific physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and the interactions between molecules . For example, “N-(5-Chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide” is a solid substance .Scientific Research Applications
Antioxidant Activity
The compound has been used in the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have shown significant antioxidant activity . For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .
Crystal and Molecular Structures
The compound has been used in the study of crystal and molecular structures . The crystal structures of the N-(5-chloro-2-hydroxyphenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid show the classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, giving higher dimensional networks .
Synthesis of Supermolecules
The compound has been used in the synthesis of supermolecules or supramolecular arrays utilizing non-covalent bonding . These supramolecular synthesis successfully exploits hydrogen-bonding and other types of non-covalent interactions, in building supramolecular systems .
Antimicrobial Activity
The compound has been used in the synthesis of some transition metal complexes of N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine, which have shown antimicrobial activity .
Future Directions
Future research could focus on further understanding the properties and potential applications of these compounds. This could include exploring their biological activity, as related compounds have been shown to possess antimicrobial, anti-convulsant, analgesic, anti-inflammatory, and anti-tumorial activities .
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-11(3)15(7-10(9)2)21(19,20)17-13-8-12(16)4-5-14(13)18/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEIKFXOWPDCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)


![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2977930.png)


![N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977934.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate](/img/structure/B2977936.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2977940.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2977942.png)